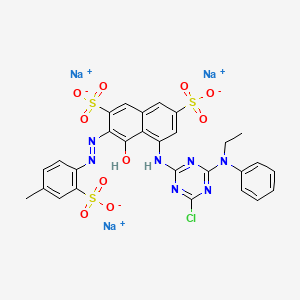
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with benzylamine and a chlorinating agent. One common method is the reaction of phosphorus trichloride with benzylamine in the presence of a base, followed by the addition of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted diazaphospholidines with various functional groups.
Oxidation Reactions: Products include phosphine oxides and phosphates.
Reduction Reactions: Products include phosphines and phosphides.
Scientific Research Applications
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of the benzyl groups and the chlorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Diphenyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Dibenzyl-2-bromo-1,3,2-diazaphospholidine
Uniqueness
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is unique due to the presence of the benzyl groups and the chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74731-09-2 |
|---|---|
Molecular Formula |
C16H18ClN2P |
Molecular Weight |
304.75 g/mol |
IUPAC Name |
1,3-dibenzyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C16H18ClN2P/c17-20-18(13-15-7-3-1-4-8-15)11-12-19(20)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
RSOSFJXNJHSWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(N1CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


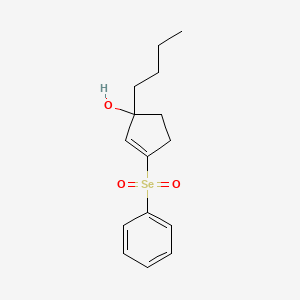
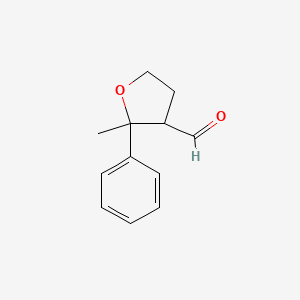
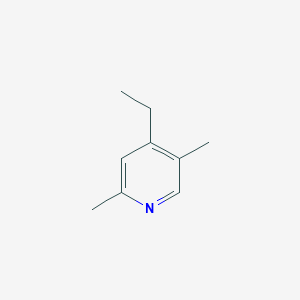
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
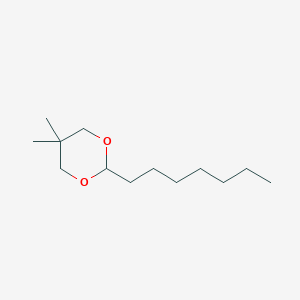
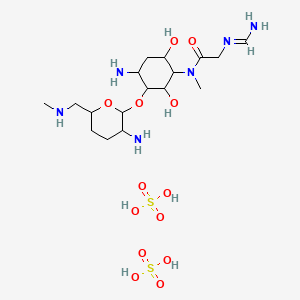
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)

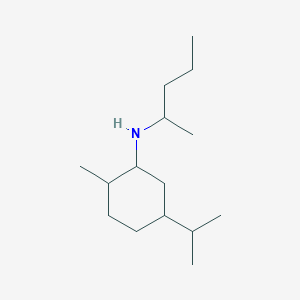
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
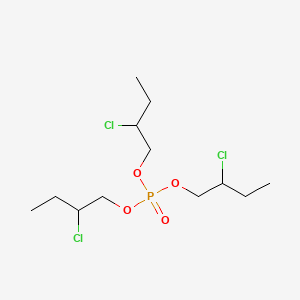
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
